1-Isopropylspiro[indoline-3,4'-piperidin]-2-one
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Overview
Description
1-Isopropylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that belongs to the class of spiropyrans These compounds are known for their unique structural features, which include a spiro junction connecting two distinct ring systems
Preparation Methods
The synthesis of 1-Isopropylspiro[indoline-3,4’-piperidin]-2-one typically involves cycloisomerization reactions. One method includes the use of Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides . This reaction is performed under specific conditions to achieve high diastereoselectivity. Industrial production methods may involve similar cycloisomerization processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Isopropylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropylspiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of smart materials and molecular electronics.
Mechanism of Action
The mechanism of action of 1-Isopropylspiro[indoline-3,4’-piperidin]-2-one involves its ability to undergo isomerization between different forms. This isomerization can be triggered by external stimuli such as light, temperature, and pH changes . The molecular targets and pathways involved include interactions with specific receptors and enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-Isopropylspiro[indoline-3,4’-piperidin]-2-one can be compared with other spiropyran derivatives, such as spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] . These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of 1-Isopropylspiro[indoline-3,4’-piperidin]-2-one lies in its specific isopropyl substitution, which may influence its chemical reactivity and biological activity.
Conclusion
1-Isopropylspiro[indoline-3,4’-piperidin]-2-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-propan-2-ylspiro[indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C15H20N2O/c1-11(2)17-13-6-4-3-5-12(13)15(14(17)18)7-9-16-10-8-15/h3-6,11,16H,7-10H2,1-2H3 |
InChI Key |
CSXJZCKYDIBYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3(C1=O)CCNCC3 |
Origin of Product |
United States |
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